[4-(Piperidin-3-ylmethyl)phenyl]-[4-(pyridin-2-ylamino)piperidin-1-yl]methanone
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Description
This compound is a complex organic molecule that likely contains a benzoyl group attached to a piperidine ring, which is a common structure in many pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves reactions like N-alkylation, acylation, and aromatic substitution . The exact method would depend on the specific structure and functional groups present in the target molecule.Molecular Structure Analysis
The molecular structure of similar compounds suggests the presence of multiple rings, including a benzene ring and a piperidine ring . The exact structure would need to be confirmed with techniques like NMR or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the functional groups present and the reaction conditions . Common reactions could include electrophilic aromatic substitution, nucleophilic substitution, and redox reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its exact structure. Generally, compounds with similar structures have moderate to low water solubility and can form hydrogen bonds .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(piperidin-3-ylmethyl)phenyl]-[4-(pyridin-2-ylamino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c28-23(20-8-6-18(7-9-20)16-19-4-3-12-24-17-19)27-14-10-21(11-15-27)26-22-5-1-2-13-25-22/h1-2,5-9,13,19,21,24H,3-4,10-12,14-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLIHBXQTKFYNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=CC=C(C=C2)C(=O)N3CCC(CC3)NC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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